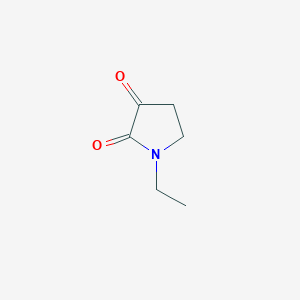

![molecular formula C11H9F2N3O B2537734 4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine CAS No. 828273-14-9](/img/structure/B2537734.png)

4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

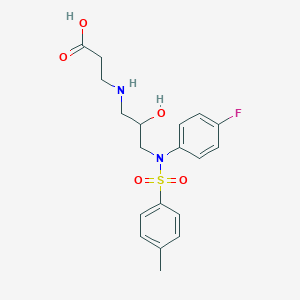

Descripción

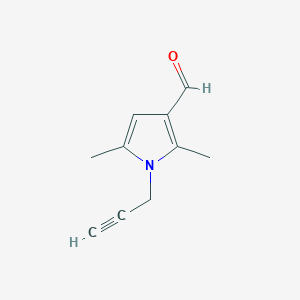

The compound 4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine is a derivative of pyrimidin-2-amine, which is a core structure in various pharmacologically active compounds. Pyrimidin-2-amines have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, anti-tubercular, antineoplastic, and cardiovascular activities . The difluoromethoxy group attached to the phenyl ring may influence the biological activity of the compound by affecting its electronic properties and molecular interactions.

Synthesis Analysis

The synthesis of pyrimidin-2-amine derivatives typically involves the reaction of chalcone derivatives with guanidine hydrochloride in the presence of a solvent such as dimethylformamide . Another method includes coupling phenylmethanamine derivatives with chlorinated pyrimidines . These methods yield the desired products in good yields and are characterized by spectral analysis. The synthesis process is crucial as it determines the purity and yield of the final compound, which in turn affects its pharmacological potential.

Molecular Structure Analysis

The molecular structure of pyrimidin-2-amine derivatives is often analyzed using spectral methods and, in some cases, X-ray crystallography . The presence of substituents on the pyrimidine ring can significantly alter the electronic distribution within the molecule, as evidenced by studies on the molecular electrostatic potentials (MEP) and HOMO-LUMO gaps . These properties are indicative of the chemical reactivity and potential interaction sites for electrophilic attack .

Chemical Reactions Analysis

Pyrimidin-2-amines can undergo various chemical reactions depending on their substituents. For instance, N-(4,4-diethoxybutyl)pyrimidin-2-amine can participate in acid-catalyzed intramolecular cyclization with phenols . The reactivity of these compounds is also influenced by their electronic structure, with small HOMO-LUMO gaps suggesting high chemical reactivity . The reactivity is crucial for the biological activity of these compounds as it determines their interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-2-amine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Quantum-chemical studies can predict the stability of various tautomers and the most probable reaction centers . Additionally, the introduction of specific substituents can enhance the inhibitory potency of these compounds by facilitating interactions with biological targets . The pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion, is also an essential aspect of the physical and chemical properties analysis .

Aplicaciones Científicas De Investigación

Synthesis and Protein Kinase Inhibition

Pyrimidine derivatives have been synthesized as potential protein kinase inhibitors, indicating their potential use in targeting various signaling pathways involved in diseases. The development of novel 4-(2-amino-5-thiazolyl)-pyrimidine-2-amines showcases the chemical versatility of pyrimidine derivatives for medicinal chemistry applications (Sušnik et al., 2009).

Interaction with Biological Molecules

Studies on the interactions between pyrimidine derivatives and biological molecules such as bovine serum albumin (BSA) elucidate the binding mechanisms and potential biological impacts of these compounds. The synthesis of p-hydroxycinnamic acid amides and their fluorescence binding with BSA highlight the importance of these interactions in understanding the pharmacokinetics and pharmacodynamics of pyrimidine derivatives (Meng et al., 2012).

Antimicrobial Activity

Pyrimidine salts have been synthesized and evaluated for their antimicrobial activity, offering a pathway for the development of new antimicrobial agents. The study on pyrimidine salts with chloranilic and picric acids reflects the potential of pyrimidine derivatives in contributing to the treatment of infectious diseases (Mallikarjunaswamy et al., 2013).

Dissociation Constants and Thermodynamic Parameters

Research on the dissociation constants and thermodynamic parameters of pyrimidine derivatives in mixed solvents provides essential data for understanding the chemical behavior and stability of these compounds under various conditions. This knowledge is crucial for the design of experiments and the development of new compounds with desired properties (Bhesaniya et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-(difluoromethoxy)phenyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O/c12-10(13)17-8-3-1-7(2-4-8)9-5-6-15-11(14)16-9/h1-6,10H,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUXWDKURXLJBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

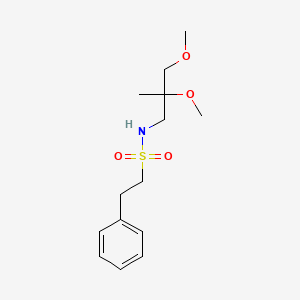

![1-(6-methyl-2-pyridinyl)-N'-[(Z)-2-thienylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2537659.png)

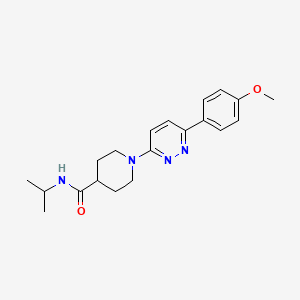

![2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2537664.png)

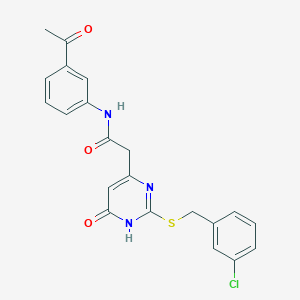

![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)